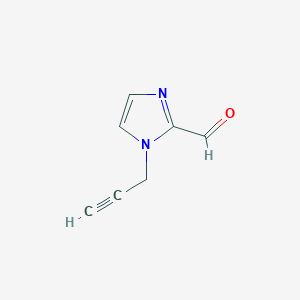

1-(prop-2-yn-1-yl)-1H-imidazole-2-carbaldehyde

Description

Propriétés

IUPAC Name |

1-prop-2-ynylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-2-4-9-5-3-8-7(9)6-10/h1,3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOSJXZFHMJEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CN=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(prop-2-yn-1-yl)-1H-imidazole-2-carbaldehyde typically involves the reaction of imidazole derivatives with appropriate aldehydes and alkynes. One common method includes the condensation of imidazole-2-carboxaldehyde with propargyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-(prop-2-yn-1-yl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The propynyl group can participate in nucleophilic substitution reactions, where the alkyne can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

Oxidation: 1H-Imidazole-2-carboxylic acid, 1-(2-propyn-1-yl)-

Reduction: 1H-Imidazole-2-methanol, 1-(2-propyn-1-yl)-

Substitution: Various substituted imidazole derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential

This compound has been investigated for its potential therapeutic applications, particularly as an antimicrobial and anticancer agent. Research indicates that derivatives of imidazole compounds often exhibit biological activities due to their ability to interact with biological targets.

Case Study: Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of 1-(prop-2-yn-1-yl)-1H-imidazole-2-carbaldehyde against various pathogens. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 32 |

These results suggest that the compound exhibits significant antimicrobial activity comparable to established antibiotics .

Coordination Chemistry

Ligand Properties

The compound serves as a ligand in coordination chemistry, forming complexes with metal ions such as zinc. The imidazole moiety provides strong coordination capabilities, which can be utilized in the synthesis of complex molecular structures.

Dynamic Combinatorial Chemistry

In a study focusing on dynamic combinatorial chemistry (DCC), this compound was utilized to create a library of macrocyclic compounds. The formation of heterogeneous macrocycles through imidazole-to-zinc coordination demonstrates its potential in ligand discovery and biomolecular interactions .

Materials Science

Synthesis of Functional Materials

The compound is also employed as a building block in the synthesis of functional materials. Its unique structure allows for the introduction of various substituents, leading to materials with tailored properties for applications in electronics and photonics.

Case Study: Synthesis of Porphyrin Derivatives

In a synthetic route involving the reaction of this compound with dipyrromethane, researchers successfully synthesized bisimidazole monoporphyrins and trisporphyrins. These derivatives have potential applications in light-harvesting systems and as photosensitizers in photodynamic therapy .

Biological Applications

Biological Activity Exploration

The biological activity of this compound has been explored in various contexts, including its role as a photosensitizer. It generates reactive oxygen species upon light activation, which can interact with cellular components, leading to therapeutic effects.

Mécanisme D'action

The mechanism of action of 1-(prop-2-yn-1-yl)-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The propynyl group can participate in click chemistry reactions, facilitating the synthesis of complex molecular architectures.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 1-(prop-2-yn-1-yl)-1H-imidazole-2-carbaldehyde, emphasizing differences in substituents, synthesis, yields, and applications:

Table 1: Structural and Functional Comparison of Imidazole-2-carbaldehyde Derivatives

Structural and Reactivity Differences

- Propargyl Group (Main Compound) : The terminal alkyne in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable for modular synthesis of complex architectures like porphyrins .

- Bromopropyl Substituent: The bromine atom in 1-(3-bromopropyl)-1H-imidazole-2-carbaldehyde allows nucleophilic substitution reactions, facilitating the introduction of oxime groups (e.g., compound 16) for reactivating organophosphate-inhibited cholinesterases .

- The phenyl analog (1-phenyl-1H-imidazole-2-carbaldehyde) is structurally rigid, favoring π-π interactions in crystal packing or receptor binding .

Activité Biologique

1-(Prop-2-yn-1-yl)-1H-imidazole-2-carbaldehyde is a heterocyclic compound characterized by the presence of an imidazole ring, an alkyne functional group, and an aldehyde moiety. This unique structure lends itself to diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on antimicrobial and anticancer properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is illustrated below:

Structural Features:

- Imidazole Ring: Contributes to the compound's ability to interact with various biological targets.

- Alkyne Group: Enhances reactivity and potential interactions with enzymes and receptors.

- Aldehyde Functionality: May play a role in forming Schiff bases with biomolecules.

Antimicrobial Properties

Initial studies have indicated that this compound exhibits significant antibacterial activity. The minimum inhibitory concentration (MIC) values for this compound against various bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Streptococcus agalactiae | 100 |

These findings suggest that the compound may be a candidate for developing new antimicrobial therapies, particularly against resistant strains of bacteria .

Anticancer Activity

Research has also explored the anticancer potential of this compound. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. One study reported that this compound showed promising results in vitro against various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

These results highlight its potential as a lead compound in anticancer drug development .

The exact mechanism of action for 1-(prop-2-yn-1-y)-1H-imidazole-2-carbaldehyde remains to be fully elucidated. However, it is believed that the compound may interact with specific enzymes or receptors involved in metabolic pathways, potentially leading to altered gene expression and cellular responses . Molecular docking studies have suggested binding affinities with targets such as protein tyrosine phosphatase (PTP), which is implicated in various signaling pathways related to cancer and diabetes .

Case Studies

Several case studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy Study : A study evaluated the antibacterial activity of synthesized derivatives of imidazole compounds, including 1-(prop-2-yn-1-y)-1H-imidazole-2-carbaldehyde. Results showed effective inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential as a broad-spectrum antimicrobial agent .

- Anticancer Screening : In another investigation, derivatives of imidazole were tested for their cytotoxic effects on cancer cell lines. The study found that modifications to the aldehyde group significantly enhanced anticancer activity, suggesting avenues for structural optimization in drug design .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(prop-2-yn-1-yl)-1H-imidazole-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or oxidative coupling. For example, sodium hydride in DMF is often used to deprotonate the imidazole nitrogen, followed by reaction with propargyl bromide . Oxidative aminocarbonylation under palladium catalysis (e.g., PdI₂) in methanol at 60°C for 24 hours has also been reported for analogous imidazole derivatives, yielding products in 47–75% . Key variables include solvent polarity (DMF enhances nucleophilicity), temperature (60–80°C optimal), and catalyst loading (1–5 mol% Pd).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?

- Methodology :

- ¹H NMR : The aldehyde proton appears as a singlet at δ ~9.7–10.0 ppm. The propargyl CH₂ group resonates as a triplet near δ 4.7–5.0 ppm (J = 2.4 Hz), while the imidazole protons appear as singlets at δ 7.2–7.5 ppm .

- IR : Strong C=O stretch at ~1680–1700 cm⁻¹ and aldehyde C–H stretch at ~2820–2720 cm⁻¹ .

- LC-MS : Molecular ion peak [M+H]⁺ at m/z 175.1 (calculated for C₈H₇N₂O).

Q. How does the propargyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The propargyl moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole-linked conjugates. For example, reacting the compound with benzyl azide in the presence of CuSO₄·5H₂O and sodium ascorbate in THF/H₂O (1:1) at room temperature yields triazole derivatives, verified by ¹H NMR loss of the propargyl CH₂ signal .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for imidazole-2-carbaldehyde derivatives?

- Methodology : Discrepancies in anti-leishmanial IC₅₀ values (e.g., 10–50 µM across studies) may arise from assay conditions (e.g., serum concentration, incubation time). Normalize data using reference compounds (e.g., amphotericin B) and validate via dose-response curves. Structural analogs with electron-withdrawing substituents (e.g., –NO₂) often show enhanced activity due to increased electrophilicity at the aldehyde group .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodology :

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 for antifungals). The aldehyde group forms hydrogen bonds with active-site residues, while the propargyl group occupies hydrophobic pockets .

- ADMET prediction : Tools like SwissADME predict logP (~1.5) and bioavailability scores (~0.55), highlighting the need for polar substituents (e.g., –OH) to improve solubility .

Q. What crystallographic challenges arise in determining the structure of this compound, and how are they addressed?

- Methodology : The compound’s low melting point (~50–60°C) and hygroscopicity complicate single-crystal growth. Use slow evaporation in dichloromethane/hexane (1:3) at –20°C. SHELXL refinement (via WinGX) with anisotropic displacement parameters for non-H atoms resolves disorder in the propargyl chain . Hydrogen-bonding networks (e.g., N–H···O=C) stabilize the lattice, as seen in analogous benzimidazole structures .

Q. Why do some synthetic routes yield by-products like 1,3-dihydroimidazol-2-ones, and how can these be minimized?

- Methodology : Over-oxidation of the aldehyde group under harsh conditions (e.g., excess MnO₂) forms cyclic urea by-products. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane). Optimize by using milder oxidants (e.g., TEMPO/NaClO) and inert atmospheres to suppress radical pathways .

Methodological Notes

- Data Validation : Cross-reference NMR shifts with computed spectra (Gaussian 16, B3LYP/6-31G**) to confirm assignments .

- Yield Optimization : For palladium-catalyzed reactions, pre-activate the catalyst with CO gas (1 atm) to enhance turnover .

- Biological Assays : Include cytotoxicity controls (e.g., HEK293 cells) to differentiate specific activity from general toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.